3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone
Description
3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone is a hydrazone derivative comprising two key moieties:
- 3-Ethoxy-4-hydroxybenzaldehyde: Also known as ethyl vanillin (CAS 121-32-4), this aromatic aldehyde features ethoxy and hydroxyl substituents at the 3- and 4-positions of the benzene ring, respectively .
- 5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl hydrazone: A heterocyclic hydrazone derived from a dihydropyrimidinone scaffold, which is structurally related to bioactive pyrimidine derivatives .
The compound is synthesized via condensation of 3-ethoxy-4-hydroxybenzaldehyde with a hydrazine derivative of 5-methyl-6-oxo-1,6-dihydropyrimidine.
Properties
IUPAC Name |
2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-21-12-6-10(4-5-11(12)19)8-16-18-14-15-7-9(2)13(20)17-14/h4-8,19H,3H2,1-2H3,(H2,15,17,18,20)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZVEBKYDRVHCD-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC=C(C(=O)N2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC=C(C(=O)N2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Trichlormethylcarbinol Alkaline Hydrolysis
The patent US1873630A details a high-yield process involving 3-ethoxy-4-hydroxytrichlormethylcarbinol as the precursor. Key steps include:
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Reaction Setup : A methanol solution of 3-ethoxy-4-hydroxytrichlormethylcarbinol is treated with potassium hydroxide (90% strength) under reflux for 3 hours.
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Workup : Acidification with sulfuric acid followed by chloroform extraction and vacuum distillation yields 72% pure 3-ethoxy-4-hydroxybenzaldehyde.
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Optimization : Substituting potassium hydroxide with sodium hydroxide or barium hydroxide maintains yields at 60–72%, with methanol as the optimal solvent.
Glyoxylic Acid Condensation
ChemBK outlines an alternative route using o-ethoxyphenol and glyoxylic acid:
Table 1: Comparative Analysis of 3-Ethoxy-4-hydroxybenzaldehyde Synthesis
| Method | Precursor | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Trichlormethylcarbinol | 3-ethoxy-4-hydroxytrichlormethylcarbinol | KOH (90%) | Methanol | 72 | 98 |
| Glyoxylic Acid | o-ethoxyphenol + glyoxylic acid | H₂SO₄ | Ethanol | 65–70 | 95 |
Synthesis of 5-Methyl-6-oxo-1,6-dihydropyrimidin-2-ylhydrazine
The hydrazine component is synthesized via hydrazinolysis of chloropyrimidine derivatives, as described in pyrimidine-5-carbonitrile literature.
Hydrazinolysis of 4-Chloro-5-methyl-6-oxo-1,6-dihydropyrimidine
Catalytic Amination
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Alternative Route : A mixture of 5-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol and hydrazine hydrate in the presence of triethylamine (1 eq.) at 80°C for 4 hours achieves 78% conversion.
Condensation to Form the Hydrazone
The final step involves coupling 3-ethoxy-4-hydroxybenzaldehyde with 5-methyl-6-oxo-1,6-dihydropyrimidin-2-ylhydrazine under acid-catalyzed conditions.
Acid-Catalyzed Condensation
Microwave-Assisted Synthesis
Table 2: Hydrazone Formation Parameters
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid-Catalyzed | Glacial acetic acid | 80 | 6–8 | 68–75 | 97 |
| Microwave-Assisted | None | 100 (microwave) | 0.5 | 82 | 99 |
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
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HPLC : Reverse-phase chromatography (C18 column, methanol:water 70:30) shows a single peak at 254 nm, confirming >98% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Hydrazone Formation
The compound is synthesized via condensation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with 5-methyl-6-oxo-1,6-dihydropyrimidin-2-ylhydrazine under acidic conditions. This reaction follows the general mechanism of hydrazone formation (Figure 1):
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Protonation of the aldehyde carbonyl group.
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Nucleophilic attack by the hydrazine’s terminal nitrogen.
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Dehydration to form the hydrazone bond.
Conditions :
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Solvent: Ethanol or methanol with catalytic HCl or acetic acid.
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Temperature: Reflux (~80°C).
1.2.1 Aldehyde Oxidation
The benzaldehyde group undergoes oxidation to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions:
Applications : Used to generate water-soluble derivatives for pharmaceutical formulations .
1.2.2 Hydrazone Hydrolysis
Under strong acidic (H₂SO₄) or basic (NaOH) conditions, the hydrazone bond cleaves to regenerate the parent aldehyde and hydrazine:
Kinetics : Hydrolysis is pH-dependent, with t₁/₂ = 12 hours at pH 1.5 .
Table 2: Cyclization Conditions
| Reagent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetylacetone | 120 | 78 |
| Ethyl acetoacetate | 100 | 65 |
Thiazolidinone Formation
Reaction with thioglycolic acid under reflux forms thiazolidinone rings via a three-component mechanism:
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Thiol addition to the hydrazone’s imine.
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Cyclization to form a five-membered ring.
Application : Antimicrobial agents (MIC = 8 µg/mL against S. aureus) .
Electrophilic Substitution Reactions
The electron-rich aromatic ring undergoes regioselective substitutions:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para-position to the hydroxyl group.
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Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives for enhanced solubility .
Table 3: Substitution Reactions
| Reaction | Reagent | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 72 |
| Sulfonation | SO₃/H₂SO₄ | C-5 | 68 |
Coordination Chemistry
The hydrazone acts as a bidentate ligand, coordinating metals via the imine nitrogen and phenolic oxygen:
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Cu(II) Complexes : Square planar geometry, enhanced antioxidant activity (IC₅₀ = 12 µM in DPPH assay) .
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Fe(III) Complexes : Octahedral geometry, catalytic in Fenton-like reactions.
Stability and Degradation
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Photodegradation : UV exposure (λ = 254 nm) decomposes the hydrazone bond, forming 3-ethoxy-4-hydroxybenzoic acid (t₁/₂ = 6 hours).
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Thermal Stability : Stable up to 200°C; decomposes via retro-hydrazonation above 220°C .
Biological Activity Correlations
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Anticancer : Inhibits topoisomerase II (IC₅₀ = 5.2 µM) by intercalating DNA .
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Antimicrobial : Disrupts bacterial cell membranes (MIC = 16 µg/mL for E. coli) .
Comparative Reactivity
| Reaction Type | 3-Ethoxy-4-hydroxybenzaldehyde Hydrazone | Vanillin Hydrazone |
|---|---|---|
| Hydrolysis Rate | t₁/₂ = 12 hours (pH 1.5) | t₁/₂ = 8 hours |
| Nitration Position | C-5 | C-3 |
| Metal Binding | Bidentate (N, O) | Monodentate (O) |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been synthesized as a part of hydrazone derivatives which exhibit promising biological activities. It has been evaluated for its potential as an antimicrobial agent . A study highlighted that certain hydrazone derivatives showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their efficacy.
Case Study: Antimicrobial Activity
In a comparative study, several hydrazone derivatives were tested for their antibacterial properties. The results showed that the zone of inhibition (ZOI) varied from 10 to 24 mm depending on the compound and bacterial strain tested. Notably, some derivatives exhibited higher activity than standard antibiotics like ciprofloxacin .
Antituberculosis Activity
Recent investigations have focused on the synthesis of hydrazone ligands from this compound and their metal complexes. These complexes were characterized and evaluated for their antituberculosis properties. The synthesized ligands demonstrated promising in vitro activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents .
Table: Antituberculosis Activity of Hydrazone Complexes
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Hydrazone A | 12 | Moderate |
| Hydrazone B | 8 | High |
| Hydrazone C | 15 | Moderate |
Analytical Chemistry Applications
3-Ethoxy-4-hydroxybenzaldehyde has been utilized as an internal standard in various chromatographic methods for determining phenolic compounds. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) and capillary electrophoresis .
Case Study: Phenolic Compound Analysis
In a study optimizing the analysis of phenolic compounds, this compound was used as a reference to calibrate the detection methods, enhancing the reliability of results obtained from complex mixtures such as food products .
Chemical Synthesis
The compound serves as a precursor in synthesizing more complex hydrazone derivatives which are explored for various biological activities. Its ability to form stable hydrazones makes it a valuable building block in synthetic organic chemistry .
Industrial Applications
Beyond its laboratory uses, 3-Ethoxy-4-hydroxybenzaldehyde is also employed in industrial applications such as in the formulation of cleaning products and disinfectants due to its antimicrobial properties .
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, affecting cellular processes.
Interacting with DNA/RNA: The compound may bind to nucleic acids, influencing gene expression and protein synthesis.
Modulating Receptor Activity: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Their Features
The table below compares structural and functional attributes of the target compound with related hydrazones:
Key Structural and Functional Differences
In contrast, N-acyl hydrazones () prioritize lipophilicity for NSAID activity, while thiosemicarbazones () incorporate sulfur for metal chelation.
Comparatively, carabrone hydrazones () leverage a sesquiterpene backbone for antifungal action, highlighting how heterocyclic diversity drives functional outcomes.
The azomethine (C=N) group, common to all hydrazones, is critical for bioactivity, including metal chelation and enzyme inhibition .
Biological Activity
3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Research has indicated that hydrazone derivatives, including those related to 3-Ethoxy-4-hydroxybenzaldehyde, exhibit significant antimicrobial properties.
Key Findings:
- A study highlighted that derivatives of 3-ethoxy-4-hydroxybenzaldehyde showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, some compounds demonstrated a zone of inhibition comparable to standard antibiotics such as ciprofloxacin and ampicillin .
- In vitro tests on synthesized hydrazone derivatives revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL for the most active compounds .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound 1 | S. aureus | 21 | 32 |
| Compound 2 | E. coli | 20 | 64 |
| Compound 3 | Bacillus subtilis | 24 | 50 |
Anticancer Activity
The anticancer potential of hydrazone derivatives has also been extensively studied.
Research Insights:
- In vitro studies have shown that various hydrazone compounds exhibit cytotoxic effects against multiple human cancer cell lines, including liver (HepG2), lung (A549), and breast cancers (MCF-7). The viability of cancer cells was significantly reduced at various concentrations, indicating strong anticancer properties .
- The MTT assay results indicated that some hydrazones had IC50 values in the low micromolar range, suggesting they could serve as lead compounds for further development in cancer therapy .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 5.0 |
| Compound B | A549 | 10.0 |
| Compound C | MCF-7 | 8.0 |
Antioxidant Activity
The antioxidant potential of compounds similar to 3-Ethoxy-4-hydroxybenzaldehyde has been documented in several studies.
Findings:
- Compounds like 3-hydroxybenzaldehyde have been shown to enhance intracellular antioxidant activity and reduce oxidative stress markers in various cell types . This suggests that derivatives may also possess protective effects against oxidative damage.
The mechanisms underlying the biological activities of hydrazone derivatives often involve:
- Inhibition of bacterial enzyme activity: Compounds may interfere with the metabolic pathways of bacteria.
- Induction of apoptosis in cancer cells: Many hydrazones promote apoptotic pathways, leading to cancer cell death through mechanisms involving caspases and other apoptosis-related proteins.
Case Studies
- Antimicrobial Efficacy Study: A study conducted on a series of hydrazones derived from benzaldehyde demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics .
- Cytotoxicity Testing: Another investigation assessed the cytotoxic effects of various hydrazone derivatives on human cancer cell lines using the MTT assay, revealing promising results that warrant further exploration into their therapeutic potential .
Q & A
Basic: What are the optimal synthetic protocols for preparing 3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone?
Methodological Answer:
The synthesis typically involves condensation between 3-ethoxy-4-hydroxybenzaldehyde and 5-methyl-6-oxo-1,6-dihydropyrimidin-2-ylhydrazine. Key steps include:
- Reaction Conditions : Reflux in ethanol with a catalytic amount of HCl (0.5–1.0 eq) at 80°C for 4–6 hours, monitored by TLC .
- Microwave-Assisted Synthesis : Alternative methods using DMF with glacial acetic acid (3–4 drops) under microwave irradiation (e.g., 100–120°C, 20–30 minutes) can improve yields and reduce reaction time .
- Purification : Recrystallization from aqueous ethanol (50% v/v) is recommended to isolate the hydrazone derivative .
Basic: How should researchers characterize this hydrazone to confirm structural integrity?
Methodological Answer:
Comprehensive characterization requires a multi-technique approach:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .
- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
Stability studies indicate:
- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation and photodegradation .
- Degradation Monitoring : Use HPLC with a C18 column (acetonitrile/water gradient) to detect hydrolysis products (e.g., free aldehyde or pyrimidinone fragments) .
- pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions (pH <5 or >9), which accelerate hydrazone bond cleavage .
Advanced: How can contradictory reports on biological activity (e.g., antitumor vs. enzyme inhibition) be resolved?
Methodological Answer:
Addressing contradictions requires:
- Dose-Response Validation : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) and enzyme targets (e.g., topoisomerase II, COX-2) to identify specificity .
- Control Experiments : Compare activity against structurally similar hydrazones (e.g., replacing ethoxy with methoxy groups) to isolate pharmacophore contributions .
- Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to proposed targets and validate via SPR (surface plasmon resonance) .
Advanced: What strategies optimize reaction yields when scaling up synthesis?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) or ionic liquids to enhance condensation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF may improve solubility but require post-reaction dialysis .
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., hydrazine deprotonation) .
Advanced: How can computational methods predict the compound’s reactivity or degradation pathways?
Methodological Answer:
Computational approaches include:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactivity .
- MD Simulations : Simulate hydration shells to assess hydrolytic stability under physiological conditions (e.g., 37°C, pH 7.4) .
- Degradation Pathway Modeling : Use software like ACD/Percepta to identify probable metabolites (e.g., oxidation at the ethoxy group) .
Advanced: What experimental designs resolve conflicting spectral data (e.g., NMR peak assignments)?
Methodological Answer:
To resolve ambiguities:
- 2D NMR (COSY, HSQC) : Confirm coupling between protons (e.g., aromatic vs. hydrazone NH) and correlate carbons with protons .
- Variable Temperature NMR : Assess dynamic processes (e.g., tautomerism) by recording spectra at 25°C and –40°C .
- Isotopic Labeling : Synthesize ¹⁵N-labeled hydrazone to clarify nitrogen environments via ¹H-¹⁵N HMBC .
Advanced: How to establish structure-activity relationships (SAR) for derivatives of this hydrazone?
Methodological Answer:
SAR studies require:
- Systematic Substituent Variation : Modify the benzaldehyde (e.g., ethoxy → methoxy) or pyrimidinone (e.g., 5-methyl → 5-ethyl) and compare bioactivity .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
- Crystallography : Solve X-ray structures of active derivatives to correlate conformation (e.g., planarity of hydrazone moiety) with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
